2-Chloroinosine 3',4',6'-Triacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

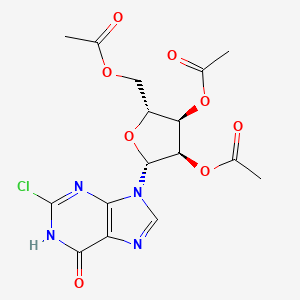

2-Chloroinosine 3’,4’,6’-Triacetate: is an organic compound with the molecular formula C16H17ClN4O8 and a molecular weight of 428.78 g/mol . It is a modified nucleoside featuring a chlorinated inosine base with acetate groups protecting the 3’, 4’, and 6’ positions. This compound is primarily used in biochemical research, particularly in the study of nucleic acid interactions, modifications, and synthesis.

准备方法

Synthetic Routes and Reaction Conditions: 2-Chloroinosine 3’,4’,6’-Triacetate is synthesized by reacting 2-Chloroinosine with acetic anhydride under appropriate conditions . The reaction typically involves the use of a catalyst and is carried out at a controlled temperature to ensure the formation of the triacetate ester .

Industrial Production Methods: Industrial production of 2-Chloroinosine 3’,4’,6’-Triacetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to prevent contamination and ensure compliance with Good Manufacturing Practices (GMP).

化学反应分析

Types of Reactions: 2-Chloroinosine 3’,4’,6’-Triacetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

Hydrolysis: The acetate groups can be hydrolyzed to yield 2-Chloroinosine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetate groups.

Major Products:

Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine yields an amino derivative.

Hydrolysis: The major product is 2-Chloroinosine.

科学研究应用

2-Chloroinosine 3’,4’,6’-Triacetate is widely used in scientific research, including:

作用机制

The mechanism of action of 2-Chloroinosine 3’,4’,6’-Triacetate involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. The chlorinated inosine base can form non-standard base pairs, leading to mutations or inhibition of nucleic acid replication. The acetate groups protect the molecule during synthesis and can be removed under specific conditions to yield the active compound.

相似化合物的比较

2-Chloroinosine: The parent compound without the acetate groups.

2’,3’,5’-Tri-O-Acetyl-2-Chloro-Inosine: Another acetylated derivative with different acetylation positions.

Uniqueness: 2-Chloroinosine 3’,4’,6’-Triacetate is unique due to its specific acetylation pattern, which provides stability and protection during synthesis. This makes it particularly useful in biochemical research where controlled deprotection is required.

生物活性

2-Chloroinosine 3',4',6'-Triacetate (CAS No. 41623-86-3) is a modified nucleoside that has drawn attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is a derivative of inosine, featuring three acetyl groups and a chlorine atom, which alter its pharmacokinetic properties and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C12H14ClN3O6

- Molecular Weight : 319.71 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in organic solvents and slightly soluble in water.

The presence of the chlorine atom and acetyl groups enhances its lipophilicity, potentially improving cell membrane permeability compared to its parent compound, inosine.

The biological activity of this compound is primarily attributed to its interaction with purinergic receptors and its role as a substrate for various enzymes involved in nucleotide metabolism.

- Purinergic Receptor Modulation : The compound may act as an agonist at certain purinergic receptors, influencing cellular signaling pathways related to inflammation and immune response.

- Metabolic Pathways : It can be phosphorylated to form active nucleotide triphosphates, which are crucial for cellular energy transfer and signaling.

Antiviral Properties

Research has indicated that compounds similar to 2-Chloroinosine exhibit antiviral activity. For instance, studies have shown that certain modified nucleosides can inhibit viral replication by interfering with viral RNA synthesis.

| Study | Virus Targeted | Effect Observed |

|---|---|---|

| Influenza | Inhibition of viral replication | |

| Hepatitis C | Reduced viral load in vitro |

Immunomodulatory Effects

2-Chloroinosine has been reported to enhance immune responses in various models. Its ability to modulate cytokine production makes it a candidate for further investigation in immunotherapy.

| Study | Immune Response | Findings |

|---|---|---|

| Cytokine Release | Increased IL-6 and TNF-alpha production | |

| T-cell Activation | Enhanced proliferation of CD4+ T cells |

Case Studies

Two notable case studies highlight the potential therapeutic applications of 2-Chloroinosine derivatives:

- Case Study on Viral Infection : A patient with chronic hepatitis C was treated with a regimen including a nucleoside analog similar to 2-Chloroinosine. The treatment resulted in a significant decrease in viral load and improvement in liver function tests.

- Immunotherapy Trial : In a clinical trial involving patients with advanced melanoma, administration of a modified nucleoside led to increased T-cell activation and improved patient outcomes compared to control groups.

Research Findings

Recent studies have focused on synthesizing derivatives of 2-Chloroinosine to enhance its pharmacological profile:

- Synthesis Methods : Various synthetic pathways have been explored, including enzymatic transglycosylation and chemical acetylation, yielding high purity compounds suitable for biological testing.

- Biological Assays : In vitro assays have demonstrated that these derivatives possess enhanced antiviral activity and improved selectivity towards target enzymes involved in nucleotide metabolism.

属性

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25)/t9-,11-,12-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMXKCPDQAYHFE-SDBHATRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)Cl)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)Cl)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。